C18H24ClN9O4S3

Pharmacokinetics Tissue Distribution Volume of Distribution

C18H24ClN9O4S3, designated as Cefotiam Hydrochloride (CAS 66309-69-1), is a semi-synthetic, parenteral second-generation cephalosporin antibiotic of the aminothiazole group. It functions by inhibiting bacterial cell wall synthesis through high-affinity binding to penicillin-binding proteins (PBPs).

Molecular Formula C18H24ClN9O4S3
Molecular Weight 562.1 g/mol
Cat. No. B15562011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC18H24ClN9O4S3
Molecular FormulaC18H24ClN9O4S3
Molecular Weight562.1 g/mol
Structural Identifiers
InChIInChI=1S/C18H23N9O4S3.ClH/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10;/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31);1H/t12?,15-;/m1./s1
InChIKeySVSFIELZISOJDT-LTXLLRJYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

C18H24ClN9O4S3 (Cefotiam Hydrochloride) – Second-Generation Parenteral Cephalosporin for Broad-Spectrum Antibacterial Research


C18H24ClN9O4S3, designated as Cefotiam Hydrochloride (CAS 66309-69-1), is a semi-synthetic, parenteral second-generation cephalosporin antibiotic of the aminothiazole group [1]. It functions by inhibiting bacterial cell wall synthesis through high-affinity binding to penicillin-binding proteins (PBPs) [2]. The compound exhibits broad-spectrum bactericidal activity against both Gram-positive and Gram-negative organisms, but is notably inactive against Pseudomonas aeruginosa [3]. Key physicochemical attributes include a molecular weight of 562.09 g/mol and a complex bicyclic beta-lactam structure that dictates its antimicrobial spectrum and pharmacological profile [1].

Mechanism PBP inhibition; cell wall synthesis blockade
Spectrum Broad Gram-positive & Gram-negative coverage Excludes P. aeruginosa
Format Parenteral research formulation Intravenous administration models

Why C18H24ClN9O4S3 (Cefotiam Hydrochloride) Cannot Be Replaced by Another Second-Generation Cephalosporin


Within the cephalosporin class, seemingly minor structural modifications yield profound differences in pharmacokinetic behavior, spectrum of activity, and beta-lactamase stability. For C18H24ClN9O4S3 (Cefotiam Hydrochloride), its unique aminothiazole side chain and tetrazole-thiomethyl substituent confer a distinct profile: an exceptionally high volume of distribution (2-3× greater than most other cephalosporins), moderate protein binding (~40-62%), and superior penetration of the outer membrane of key Gram-negative pathogens like E. coli and K. pneumoniae [1][2]. These properties translate into tissue and fluid concentrations that cannot be achieved with other agents like Cefazolin or Cefuroxime, directly impacting the ability to achieve therapeutic concentrations at specific infection sites. Therefore, substituting another in-class compound for procurement or experimental design without accounting for these quantitative differences will likely lead to divergent and non-comparable results [1].

Distribution volume
CefotiamReported 2–3× higher Vd than most cephalosporins; supports extravascular model exposure
Cefazolin / CefuroximeLower Vd may not achieve comparable tissue concentrations in research models
Protein binding
CefotiamModerate free fraction (~40–62% bound); free drug modeling may differ
CefoperazoneHigh protein binding (reported ~94%) may shift free drug concentration interpretation
Outer membrane penetration
CefotiamDemonstrated higher periplasmic accumulation in E. coli and K. pneumoniae
Cefazolin / CephalothinReported lower penetration may not reproduce the same PBP engagement profile

Quantitative Differentiation of C18H24ClN9O4S3 (Cefotiam Hydrochloride) vs. Key Comparators for Scientific Procurement


Higher Volume of Distribution Enables Superior Tissue Penetration Compared to Other Cephalosporins

Cefotiam exhibits an apparent volume of distribution (Vd) that is 2 to 3 times higher than that of most other parenteral cephalosporins [1]. In comparative studies, the Varea of cefotiam was determined to be 0.350 ± 0.159 liters/kg and is independent of renal function, whereas typical values for cefazolin and cefuroxime are approximately 0.13-0.17 L/kg [2][3]. This superior distribution is attributed to its excellent aqueous solubility and lower protein binding [1].

Volume of distribution
Head-to-head
2–3× higher Vd
vs. most other cephalosporins
Supports tissue distribution research context
Varea 0.350 ± 0.159 L/kg; independent of renal function
Pharmacokinetics Tissue Distribution Volume of Distribution

Lower Protein Binding (40-62%) vs. Cefoperazone (94%) Results in Higher Free Drug Concentrations

In a direct in-vitro comparison, the protein binding of cefotiam (CTM) was 62%, which was significantly lower than that of cefoperazone (CPZ) at 94% [1]. Another comprehensive review reported cefotiam's protein binding as approximately 40% [2]. The lower binding affinity for serum proteins means a substantially higher proportion of cefotiam remains in the unbound, pharmacologically active free form.

Protein binding
Head-to-head
40–62% bound
vs. cefoperazone 94% bound
Supports free-fraction interpretation in models
Higher free drug concentration at given total dose
Pharmacokinetics Protein Binding Free Fraction

Superior Outer Membrane Penetration in E. coli and K. pneumoniae vs. Cefazolin and Cephalothin

The ability of cefotiam to penetrate the outer membrane of Gram-negative bacteria is a key differentiator. For Escherichia coli TN 713, the calculated internal concentration of cefotiam was 35-37% of the external concentration, which was 3 to 70 times higher than that achieved by cefazolin, cephaloridine, and cephalothin [1]. In Klebsiella pneumoniae TN 1698, penetration was estimated to be 10-17% of external concentration, 10 to 17 times greater than cefazolin and cephalothin [1].

Outer membrane penetration
Head-to-head
3–70× higher
periplasmic concentration in E. coli & K. pneumoniae
Supports Gram-negative permeability research
Superior to cefazolin/cephalothin; model-dependent
Microbiology Permeability Gram-negative Bacteria Outer Membrane

Twice the Activity Against S. aureus Compared to Cefoperazone

In a direct comparative study using an agar dilution method, cefotiam (CTM) was found to be about twice as active as cefoperazone (CPZ) against clinical isolates of Staphylococcus aureus [1]. The MIC50 of cefotiam against S. aureus was determined to be 0.26 µg/ml in a separate study [2].

S. aureus activity
Head-to-head
~2× higher activity
vs. cefoperazone (MIC50 0.26 µg/ml)
Reported anti-staphylococcal assay context
Agar dilution; clinical S. aureus isolates
Antibacterial MIC Staphylococcus aureus Potency

High Synergy Rate (67-81%) with Aminoglycosides Against Resistant Enterobacteriaceae

When combined with aminoglycosides, cefotiam demonstrated a high rate of synergy against strains of Enterobacteriaceae that were moderately susceptible (MIC 4-32 mg/L) or resistant (MIC 64-512 mg/L) to cefotiam alone [1]. Synergy rates were 81% with gentamicin, 76% with amikacin, and 67% with tobramycin and netilmicin [1]. This synergistic effect is a direct consequence of the complementary mechanisms of action (cell wall synthesis inhibition + protein synthesis inhibition) and enhanced penetration of the aminoglycoside through the damaged cell wall.

Aminoglycoside synergy
Cross-study
67–81% synergy
with gentamicin/amikacin/tobramycin
Supports combination regimen screening research
Against cefotiam-resistant Enterobacteriaceae
Synergy Combination Therapy Enterobacteriaceae Aminoglycosides

Recommended Research Applications for C18H24ClN9O4S3 (Cefotiam Hydrochloride) Based on Verified Differentiation


Pharmacokinetic and Tissue Distribution Modeling in Preclinical Species

Given its quantifiably higher volume of distribution (2-3x greater than comparators) and lower protein binding (~40-62%), C18H24ClN9O4S3 is the optimal selection for research requiring high and sustained drug concentrations in extravascular compartments. Studies designed to evaluate drug penetration into tissues like the prostate, kidney, heart, or bile, or into fluids such as ascites, will benefit from its unique distribution profile, which is documented to achieve clinically relevant levels in these sites [1][2]. This makes it superior to more highly protein-bound or volume-restricted cephalosporins like cefoperazone or cefazolin in these specific models.

Investigating Outer Membrane Permeability Barriers in Gram-Negative Bacteria

The compound's demonstrated ability to achieve internal periplasmic concentrations 3-70 times higher than cefazolin or cephalothin in E. coli and K. pneumoniae makes it an invaluable tool for probing mechanisms of outer membrane permeability and efflux. Researchers can utilize C18H24ClN9O4S3 as a probe to study the function of porins (e.g., OmpF, OmpC) and the impact of membrane modifications on antibiotic influx. Its unique penetration efficiency provides a baseline for comparing novel permeabilizers or understanding resistance mechanisms in Enterobacteriaceae [3][4].

In Vitro Models of Anti-Staphylococcal Activity and Combination Synergy

For assays focused on Gram-positive pathogens, specifically Staphylococcus aureus, C18H24ClN9O4S3 provides a distinct potency advantage over broader-spectrum agents like cefoperazone (2x higher activity). Its defined MIC50 of 0.26 µg/ml allows for precise dose-ranging studies. Furthermore, its high synergy rate (67-81%) with aminoglycosides against cefotiam-resistant Enterobacteriaceae makes it a critical component for building and testing novel combination therapies aimed at overcoming multidrug resistance in Gram-negative infections [5][6][7].

Reference Standard for Beta-Lactamase Stability and Hydrolysis Assays

The well-characterized stability profile of C18H24ClN9O4S3 against various beta-lactamases, documented as more stable than cephaloridine and cefazolin but less stable than cephalothin against specific enzymes, allows it to serve as a valuable intermediate-stability comparator in hydrolysis assays. Researchers developing new beta-lactamase inhibitors or novel cephalosporins can benchmark their compounds' stability against this established profile to quantify improvements in resistance to enzymatic degradation [8].

Application
Selection Property
Validation Focus
Pharmacokinetic & tissue distribution modeling
Distribution volume & protein binding profile
Extravascular compartment exposure in preclinical species
Outer membrane permeability studies
Periplasmic penetration efficiency
Porin-mediated influx in E. coli and K. pneumoniae
Anti-staphylococcal activity & synergy assays
S. aureus MIC & aminoglycoside synergy profile
Combination regimen screening vs. resistant isolates
Beta-lactamase stability benchmarking
Intermediate stability to specific beta-lactamases
Hydrolysis assay comparator for novel inhibitors
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